(6-Bromochroman-4-yl)methanamine
Description
“(6-Bromochroman-4-yl)methanamine” is a brominated chroman derivative featuring a methanamine (-CH2NH2) substituent at the 4-position of the chroman ring (a benzopyran structure). Chroman derivatives are known for their biological relevance, particularly in antimicrobial and central nervous system (CNS)-targeting applications . The methanamine group provides a primary amine functionality, which may participate in hydrogen bonding or serve as a site for further derivatization .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(6-bromo-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4,6,12H2 |
InChI Key |
SXWOKBKCYYPNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1CN)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of (6-Bromochroman-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the bromination of chroman followed by the introduction of the methanamine group. The process typically involves the following steps:
Bromination: Chroman is brominated using bromine or a brominating agent to introduce a bromine atom at the 6th position.
Amination: The brominated chroman is then reacted with a suitable amine source, such as methanamine, under appropriate conditions to introduce the methanamine group at the 4th position.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts .
Chemical Reactions Analysis
(6-Bromochroman-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Addition: The methanamine group can participate in addition reactions with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(6-Bromochroman-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromochroman-4-yl)methanamine involves its interaction with molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of “(6-Bromochroman-4-yl)methanamine” with structurally related compounds, focusing on molecular features, synthesis, and biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: Ring Systems: The target compound and 6-bromo-7-methylchroman-4-amine share the chroman core, while others utilize pyridine or thiophene rings. Chroman’s oxygen atom contributes to polarity, contrasting with pyridine’s nitrogen (electron-withdrawing) or thiophene’s sulfur (electron-rich) . Pyridine-based analogs (e.g., (6-bromo-4-methylpyridin-3-yl)methanamine) exhibit planar aromaticity, which could enhance π-π stacking interactions in biological targets .
Synthetic Routes: Chroman derivatives (e.g., 6-bromo-7-methylchroman-4-amine) are synthesized via multi-step protocols involving halogenation and amine functionalization, as seen in palladium-mediated cyanation or Suzuki couplings . Pyridine-based methanamines, such as (5-bromopyridin-2-yl)methanamine, are prepared via displacement reactions or Sonogashira couplings, highlighting the versatility of cross-coupling chemistry in introducing bromine and amine groups .
Biological Implications :
- The anti-mycobacterial activity of (5-bromopyridin-2-yl)methanamine suggests that bromine and methanamine groups synergize to target bacterial enzymes or membranes .
- Thiophene-based methanamines (e.g., (5-(4-trifluoromethoxyphenyl)thiophen-2-yl)methanamine) demonstrate efficacy against drug-resistant tuberculosis, likely due to the trifluoromethoxy group’s electronegativity enhancing target engagement .
The -CF3O group in thiophene derivatives increases metabolic stability but may reduce solubility .
Biological Activity
(6-Bromochroman-4-yl)methanamine is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H12BrNO
- Molecular Weight : 242.11 g/mol
- IUPAC Name : (6-bromo-3,4-dihydro-2H-chromen-4-yl)methanamine
- Canonical SMILES : C1COC2=C(C1CN)C=C(C=C2)Br
The biological activity of (6-Bromochroman-4-yl)methanamine is primarily attributed to its structural features, particularly the methanamine group and the bromine atom. The methanamine moiety can engage in hydrogen bonding and electrostatic interactions with various biological targets, influencing their activity. The bromine atom may enhance the compound's reactivity and binding affinity, which is critical in its interaction with enzymes and receptors involved in various biological pathways.
Antimicrobial Properties
Research has indicated that (6-Bromochroman-4-yl)methanamine exhibits antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly in specific cancer lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various chroman derivatives, (6-Bromochroman-4-yl)methanamine was found to inhibit growth in Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
- Anticancer Studies : A notable investigation evaluated the cytotoxic effects of (6-Bromochroman-4-yl)methanamine on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated changes in apoptosis markers such as caspase activation and PARP cleavage .
Comparative Analysis with Related Compounds
To understand the unique properties of (6-Bromochroman-4-yl)methanamine, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromochroman | Lacks methanamine group | Limited biological applications |
| Chroman-4-ylmethanamine | Similar structure without bromine | Varies; less potent than brominated form |
| 6-Bromochroman-4-one | Contains carbonyl instead of amine | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
